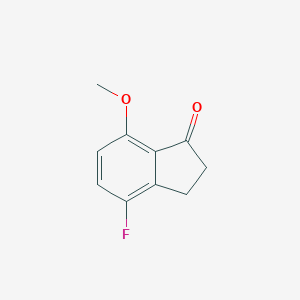
4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one
Übersicht
Beschreibung
“4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C10H9FO21. It is not intended for human or veterinary use and is used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one”. However, there are studies on the synthesis of related compounds23.Molecular Structure Analysis
The molecular structure of “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one” can be analyzed using computational methods such as density functional theory2. Unfortunately, I couldn’t find specific information on the molecular structure of this compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one”. However, related compounds have been used in the construction of organic solar cells2.Physical And Chemical Properties Analysis
The molecular weight of “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one” is 180.17 g/mol1. Unfortunately, I couldn’t find more specific information on its physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
-
Antiviral Activity
- Field : Medicinal Chemistry
- Application : Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : One of the compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
-
Anti-inflammatory Activity
- Field : Medicinal Chemistry
- Application : Derivatives of 3,4-dihydronaphthalen-1 (2 H)-one (DHN), which is structurally similar to inden-1-one, have been investigated as novel modulators of allergic and inflammatory responses .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Anti-tumor Activity
- Field : Medicinal Chemistry
- Application : DHN derivatives with anti-tumor activities have been used as novel allergic and inflammatory responses modifiers .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Anti-HIV Activity
-
Antioxidant Activity
-
Antimicrobial Activity
-
Antitubercular Activity
-
Antidiabetic Activity
-
Antimalarial Activity
-
Anticholinesterase Activities
- Field : Medicinal Chemistry
- Application : Indole derivatives have been reported to possess anticholinesterase activities .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Safety And Hazards
As “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one” is a research compound, it is not intended for human or veterinary use1. Therefore, it should be handled with appropriate safety measures. Unfortunately, I couldn’t find specific information on its safety and hazards.
Zukünftige Richtungen
The future directions for “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one” could involve further research into its properties and potential applications. For example, related compounds have been used in the construction of organic solar cells2, suggesting potential applications in renewable energy technologies.
Please note that this analysis is based on the limited information available and may not be comprehensive. Further research may be needed to fully understand the properties and potential applications of “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one”.
Eigenschaften
IUPAC Name |
4-fluoro-7-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJPSYZJIFLOCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)F)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562554 | |
| Record name | 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one | |
CAS RN |
127033-13-0 | |
| Record name | 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)
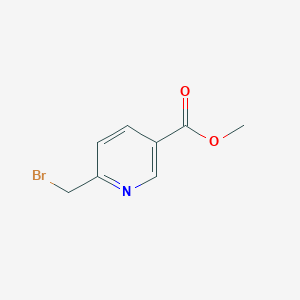
![2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one](/img/structure/B172811.png)
![Methyl 2-[4-(aminomethyl)phenyl]benzoate](/img/structure/B172814.png)
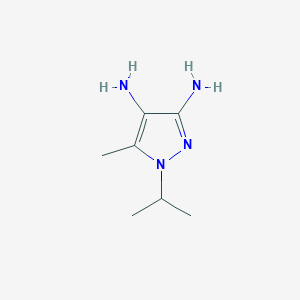
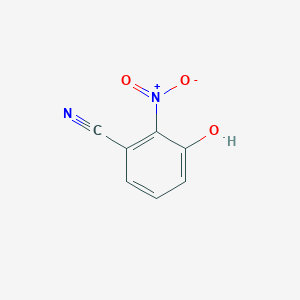
![[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride](/img/structure/B172824.png)
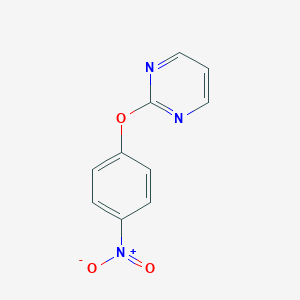
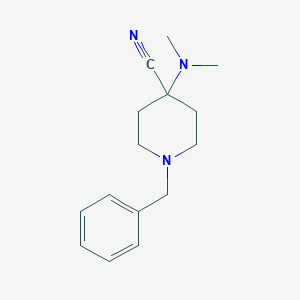
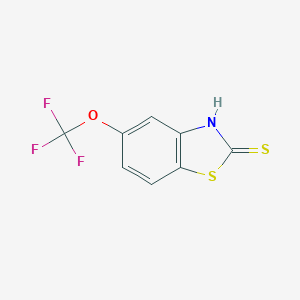
![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B172835.png)
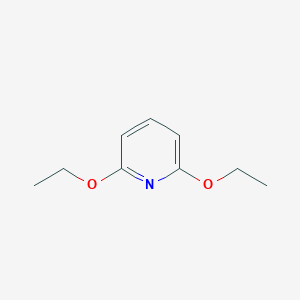
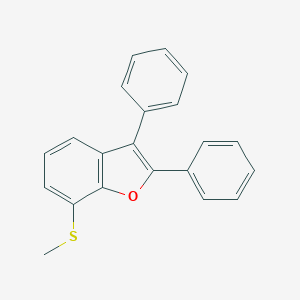
![Ethyl imidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B172843.png)